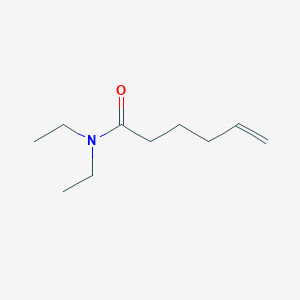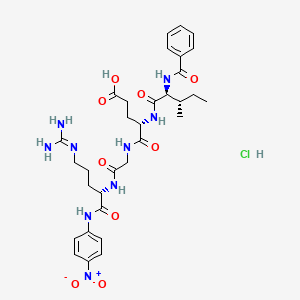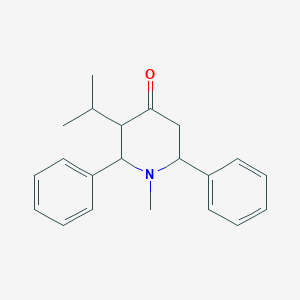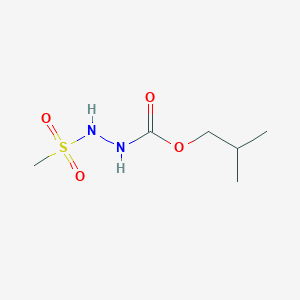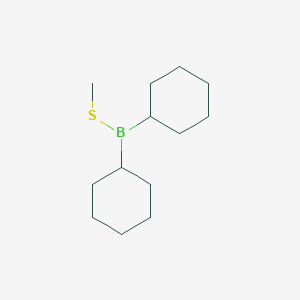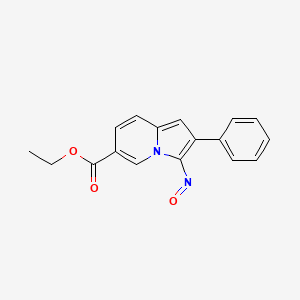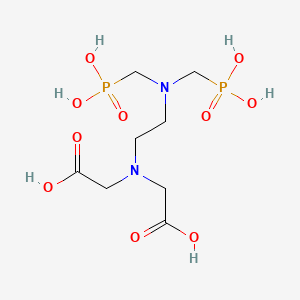
2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with the molecular formula C8H13N3O7P2 It is known for its unique structure, which includes phosphonomethyl groups and diacetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid to form the bis(phosphonomethyl) derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to bind metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of detergents and water treatment chemicals due to its chelating properties.
Mecanismo De Acción
The mechanism of action of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl groups can form stable complexes with metal ions, which can be utilized in various applications such as catalysis, metal ion sequestration, and as a biochemical probe. The molecular targets include metal ions like calcium, magnesium, and transition metals.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar contexts.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions.
Uniqueness
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is unique due to its specific structure, which provides distinct chelating properties and potential for selective metal ion binding. This makes it particularly useful in applications where selective chelation is required.
Propiedades
Número CAS |
57991-20-5 |
|---|---|
Fórmula molecular |
C8H18N2O10P2 |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
2-[2-[bis(phosphonomethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(4-8(13)14)1-2-10(5-21(15,16)17)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
Clave InChI |
DPBKYPHXALYUKH-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


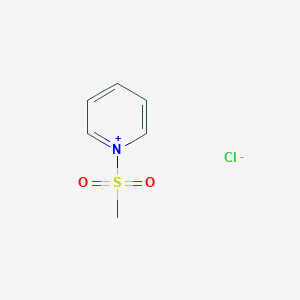
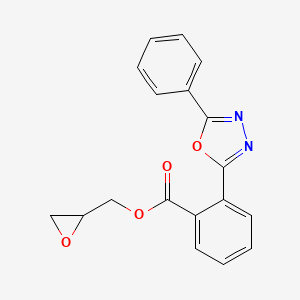
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
